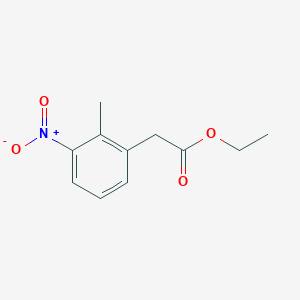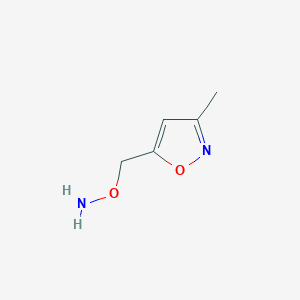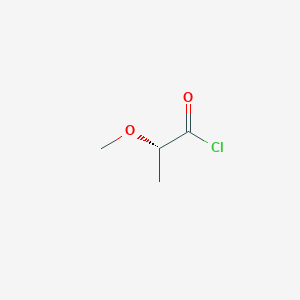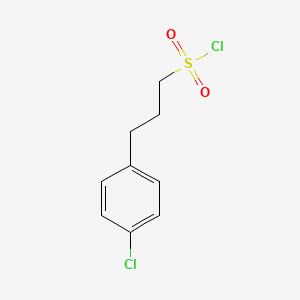
Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate
説明
“Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 1094521-53-5 . It has a molecular weight of 255.7 and its molecular formula is C12H14ClNO3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14ClNO3/c1-7-4-5-9 (12 (16)17-3)6-10 (7)14-11 (15)8 (2)13/h4-6,8H,1-3H3, (H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.7 and its molecular formula is C12H14ClNO3 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the sources I have access to.科学的研究の応用
Environmental Impact and Toxicology of Chlorophenoxy Compounds
Chlorophenoxy compounds, such as 2,4-D and MCPA, are widely used herbicides with potential environmental and health implications. Despite the lack of direct evidence on carcinogenicity in toxicological studies, epidemiologic studies suggest possible associations with lymphohematopoietic cancers. The systematic review by Stackelberg (2013) evaluates epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies to assess the plausibility of an association between exposure to these compounds and cancer risks. The review concludes that environmental exposures are not sufficient to support a causal relationship, highlighting the complex interplay between genetic polymorphisms and occupational exposures (Stackelberg, 2013).
Application of Alternative Fumigants in Agriculture
The use of methyl bromide and chloropicrin in agriculture, particularly in strawberry fields, has raised environmental and health concerns due to their impact on stratospheric ozone and potential hazards to humans. Research by Ajwa et al. (2002) explores water-soluble formulations of alternative fumigants that can be applied through drip irrigation systems, offering a more economical and environmentally friendly approach. This method reduces worker exposure and allows for the simultaneous application of multiple fumigants, demonstrating the potential for safer and more sustainable agricultural practices (Ajwa et al., 2002).
Chemical Modification of Biopolymers
The chemical modification of biopolymers, such as xylan, is a promising avenue for creating new biopolymer ethers and esters with specific properties tailored to various applications. Petzold-Welcke et al. (2014) discuss the modification of 4-O-methylglucuronoxylan (GX) from birch, yielding products with distinct structures and properties based on the reaction conditions. This research underscores the potential of chemically modified biopolymers in developing new materials for drug delivery and other applications, highlighting the versatility of chemical modifications in enhancing biopolymer functionalities (Petzold-Welcke et al., 2014).
特性
IUPAC Name |
methyl 3-(2-chloropropanoylamino)-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-5-4-16-8(10(14)15-3)7(5)12-9(13)6(2)11/h4,6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKRZDZVDTWKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C(C)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153951 | |
| Record name | Methyl 3-[(2-chloro-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate | |
CAS RN |
23964-56-9 | |
| Record name | Methyl 3-[(2-chloro-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(2-chloro-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)


![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)





